molecular formula C9H5ClN2O2 B079450 3-Chloro-5-nitroisoquinoline CAS No. 10296-47-6

3-Chloro-5-nitroisoquinoline

Cat. No.: B079450
CAS No.: 10296-47-6
M. Wt: 208.6 g/mol
InChI Key: NPORMNSYOVFNQW-UHFFFAOYSA-N
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Description

3-Chloro-5-nitroisoquinoline is an organic compound with the molecular formula C9H5ClN2O2. It belongs to the class of isoquinoline derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a chlorine atom at the third position and a nitro group at the fifth position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-nitroisoquinoline typically involves the nitration of 3-chloroisoquinoline. One common method includes the reaction of 3-chloroisoquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures consistent product quality and higher yields. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 3-chloro-5-aminoisoquinoline. This is typically achieved using reducing agents such as zinc dust in acetic acid.

    Substitution: The chlorine atom in this compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Although less common, the compound can also undergo oxidation reactions under specific conditions to form various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Zinc dust in acetic acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Specific oxidizing agents under controlled conditions.

Major Products Formed:

    Reduction: 3-Chloro-5-aminoisoquinoline.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-nitroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitroisoquinoline is primarily based on its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. Additionally, the compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules.

Comparison with Similar Compounds

    3-Chloroisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitroisoquinoline:

    3-Bromo-5-nitroisoquinoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

Uniqueness: 3-Chloro-5-nitroisoquinoline is unique due to the presence of both chlorine and nitro groups on the isoquinoline ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-4-7-6(5-11-9)2-1-3-8(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPORMNSYOVFNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587788
Record name 3-Chloro-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10296-47-6
Record name 3-Chloro-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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